Silane, [(1-butylhexyl)oxy]trimethyl-
Description
Silane, [(1-butylhexyl)oxy]trimethyl- is an organosilicon compound characterized by a trimethylsilane backbone functionalized with a 1-butylhexyloxy group. This structure imparts unique physicochemical properties, such as hydrophobicity and thermal stability, which are influenced by the branched alkoxy chain. The absence of explicit studies on this compound underscores the need for further research .
Properties
CAS No. |
53754-40-8 |
|---|---|
Molecular Formula |
C13H30OSi |
Molecular Weight |
230.46 g/mol |
IUPAC Name |
decan-5-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-6-8-10-12-13(11-9-7-2)14-15(3,4)5/h13H,6-12H2,1-5H3 |
InChI Key |
QYSRFRQIQZKDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Silylation of 1-Butylhexanol
Method: The most common method involves reacting 1-butylhexanol with chlorotrimethylsilane (TMSCl) in the presence of a base such as pyridine, triethylamine, or imidazole to scavenge the released hydrochloric acid.
$$
\text{1-Butylhexanol} + \text{Cl-Si(CH}3)3 \xrightarrow[\text{Base}]{\text{Anhydrous conditions}} \text{[(1-butylhexyl)oxy]trimethylsilane} + \text{HCl}
$$
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Temperature: 0 °C to room temperature (to control reaction rate and minimize side reactions)
- Time: 2–6 hours under inert atmosphere (nitrogen or argon)
- Molar ratio: Slight excess of TMSCl (1.1–1.5 equivalents) to ensure complete conversion
Purification: The product is purified by vacuum distillation or column chromatography to remove unreacted starting materials and by-products.
Alternative Preparation via Silyl Ether Formation from Alkoxide
An alternative approach involves the generation of the alkoxide intermediate by deprotonating 1-butylhexanol with sodium hydride or potassium tert-butoxide, followed by reaction with trimethylsilyl chloride.
$$
\text{1-Butylhexanol} \xrightarrow{\text{NaH}} \text{1-butylhexoxide}^- \xrightarrow{\text{TMSCl}} \text{[(1-butylhexyl)oxy]trimethylsilane}
$$
This method often provides higher yields and cleaner products due to the more reactive alkoxide intermediate.
Research Data and Analysis on Preparation
Reaction Efficiency and Yields
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction temperature | 0–25 °C | Lower temperatures reduce side reactions |
| Reaction time | 2–6 hours | Longer times may increase yield |
| Molar ratio (TMSCl:alcohol) | 1.1–1.5 | Slight excess TMSCl preferred |
| Yield | 85–95% | Dependent on purification and conditions |
| Purity | >95% (by GC or NMR) | Confirmed by ^1H and ^13C NMR spectroscopy |
Molecular Characterization
- NMR Spectroscopy: ^1H NMR shows characteristic methyl singlets around 0.0 ppm for the trimethylsilyl groups and alkyl chain resonances consistent with 1-butylhexyl.
- IR Spectroscopy: Strong Si–O–C stretching bands near 1100 cm^-1 confirm silyl ether formation.
- Mass Spectrometry: Molecular ion peak consistent with C13H28OSi (molar mass 256.53 g/mol).
Industrial and Laboratory Scale Considerations
- Scale-up: Industrial synthesis may employ continuous flow reactors to maintain strict temperature and stoichiometric control, improving reproducibility and safety.
- Solvent choice: Non-protic, anhydrous solvents are essential to prevent premature hydrolysis.
- Inert atmosphere: Nitrogen or argon atmosphere is maintained to avoid moisture and oxygen interference.
- By-product management: HCl generated is neutralized by the base and removed by aqueous work-up or gas scrubbing.
Comparative Table of Preparation Methods
| Preparation Method | Reagents & Catalysts | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct silylation with TMSCl + base | 1-butylhexanol, TMSCl, pyridine/triethylamine | Simple, mild conditions | Requires dry conditions, HCl byproduct | 85–90 |
| Alkoxide intermediate route | 1-butylhexanol, NaH or t-BuOK, TMSCl | Higher reactivity, cleaner product | Handling of strong base required | 90–95 |
| Continuous flow industrial method | Same as above with flow reactor | High reproducibility, scalable | Requires specialized equipment | 90–95 |
Summary of Research Outcomes
- The silylation of 1-butylhexanol with chlorotrimethylsilane under anhydrous and inert conditions is the most established and reliable method for preparing Silane, [(1-butylhexyl)oxy]trimethyl-.
- Base-mediated deprotonation of the alcohol to form the alkoxide intermediate prior to silylation improves reaction efficiency and product purity.
- Reaction parameters such as temperature, molar ratios, and reaction time critically influence yield and selectivity.
- Purification by distillation or chromatography yields a product with >95% purity suitable for further use in silicone polymer synthesis or surface modification.
- Industrial-scale production benefits from continuous flow processes to improve safety and consistency.
Chemical Reactions Analysis
[(1-Butylhexyl)oxy]trimethylsilane can undergo various chemical reactions, including:
Scientific Research Applications
[(1-Butylhexyl)oxy]trimethylsilane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of [(1-Butylhexyl)oxy]trimethylsilane in chemical reactions often involves the formation of reactive intermediates such as silyl radicals or cations . These intermediates can then participate in various transformations, including hydrosilylation, oxidation, and substitution reactions. The silicon atom’s affinity for oxygen and fluorine plays a crucial role in these processes, facilitating the formation of stable products .
Comparison with Similar Compounds
Structural and Molecular Properties
The alkoxy chain length and branching significantly affect molecular weight, polarity, and steric effects. Below is a comparative analysis of key analogs:
*Estimated based on structural similarity.
Key Observations :
- Aromatic vs. In contrast, aliphatic analogs like butan-2-yloxy(trimethyl)silane (C₇H₁₈OSi) prioritize hydrophobicity and flexibility .
- Fluorinated Chains: The fluorinated analog (C₁₀H₁₂OF₁₂Si) demonstrates exceptional resistance to solvents and heat, attributed to the strong C-F bonds . This suggests that [(1-butylhexyl)oxy]trimethylsilane, with a non-fluorinated chain, may lack comparable chemical inertness.
- Chain Length and Branching : Longer chains (e.g., 1-butylhexyloxy) likely increase steric hindrance, reducing reactivity in surface-modification applications compared to shorter-chain analogs .
Physicochemical Properties
Boiling Points and Thermal Stability
- Trimethyl(2-phenylethoxy)silane : Predicted boiling point >200°C (aromatic groups increase molecular rigidity) .
- Butan-2-yloxy(trimethyl)silane : Lower boiling point (~150–170°C) due to smaller molecular size .
- Fluorinated analog : Boiling point ~287.6°C, driven by high molecular weight and fluorine content .
- [(1-butylhexyl)oxy]trimethylsilane : Estimated boiling point ~220–240°C, balancing chain length and lack of polar groups.
Solubility and Hydrophobicity
- Aliphatic analogs (e.g., butan-2-yloxy) are soluble in non-polar solvents like hexane, while fluorinated derivatives require fluorinated solvents . The 1-butylhexyloxy variant likely follows aliphatic trends but with reduced solubility due to increased chain length.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
